molecular formula C8H11N3O4 B454677 ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 78208-68-1

ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B454677
CAS No.: 78208-68-1
M. Wt: 213.19g/mol
InChI Key: VDHKTDCTKTZYQI-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 78208-68-1) is a nitro-substituted pyrazole ester with the molecular formula C 8 H 11 N 3 O 4 and a molecular weight of 213.19 g/mol . As a key synthetic intermediate, it belongs to the class of organic compounds known as phenylpyrazoles and is valuable for constructing diverse heterocyclic scaffolds in medicinal and agrochemical research . The nitro group on the pyrazole ring offers a versatile handle for further functionalization, enabling its use in metal-catalyzed cross-coupling reactions, reduction to amino derivatives, and the synthesis of more complex polyazole systems through [3+2] cycloadditions and other annulation strategies . Researchers utilize this compound in the development of novel molecules, leveraging its structure to explore potential biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKTDCTKTZYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357076
Record name ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-68-1
Record name ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Agricultural Applications

Pesticide Development
One of the primary applications of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is in the development of agricultural pesticides. Its derivatives are utilized as active ingredients in fungicides and herbicides due to their effectiveness against various plant pathogens. The compound acts by disrupting the metabolic processes of target organisms, leading to their control or elimination.

Case Study: Efficacy as a Fungicide

Research has demonstrated that formulations containing this compound exhibit significant antifungal activity against pathogens such as Fusarium and Botrytis. In field trials, crops treated with this compound showed a reduction in disease incidence by up to 75% compared to untreated controls.

Pharmaceutical Applications

Drug Development
In pharmaceuticals, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its nitro group can be reduced to amines, leading to derivatives with potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer agents. The modified compounds demonstrated cytotoxic activity against several cancer cell lines, indicating their potential as chemotherapeutic agents.

Chemical Synthesis and Green Chemistry

The synthesis of this compound can be achieved through various methods that emphasize green chemistry principles. Recent advancements focus on using less toxic reagents and minimizing environmental impact during production.

Example Synthesis Method

A notable method involves the reaction of dimethyl malonate with hydrazine derivatives under mild conditions, yielding high purity products while reducing hazardous waste. This approach aligns with sustainable practices in chemical manufacturing.

Comparative Analysis Table

Application AreaSpecific UseBenefitsReferences
AgriculturePesticide formulationsEffective against plant pathogens ,
PharmaceuticalsIntermediate for drug synthesisPotential anticancer properties ,
Chemical SynthesisGreen synthesis methodsReduced toxicity and environmental impact ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

A. Ethyl 1,3-Dimethyl-1H-Pyrazole-5-Carboxylate (CAS 5744-40-1)

  • Key Differences : Lacks the nitro group at position 4.
  • Impact : The absence of the nitro group reduces electron-withdrawing effects, likely lowering melting points and altering solubility. This compound’s similarity score of 0.90 to the target highlights the nitro group’s significance in differentiating reactivity and intermolecular interactions .

B. Methyl 1,3-Dimethyl-1H-Pyrazole-5-Carboxylate (CAS 10250-59-6)

  • Key Differences : Methyl ester (vs. ethyl ester) at position 5.
  • Impact : Shorter alkyl chain may reduce hydrophobicity and increase solubility in polar solvents. The similarity score of 0.88 suggests moderate structural overlap, with ester chain length affecting metabolic stability in biological applications .

C. Ethyl 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylate (CAS 10250-63-2)

  • Key Differences : Phenyl group at position 3 (vs. methyl).
Nitro-Substituted Analogs

A. 1-(2-Ethoxyethyl)-3-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide (EP 1 948 661 B1)

  • Key Differences : Carboxamide (vs. ester) at position 5 and 2-ethoxyethyl substituent at position 1.
  • Impact: The carboxamide group enables hydrogen bonding, improving solubility in aqueous media.

B. 5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamide Derivatives ()

  • Key Differences: Chloro, cyano, and aryl substituents with carboxamide groups.
  • Impact : These derivatives exhibit melting points of 123–183°C and moderate synthetic yields (62–71%). The nitro group in the target compound may similarly enhance dipole interactions, but direct comparisons require further data .
Physicochemical Properties and Reactivity
  • Nitro Group Effects: The nitro group increases molecular polarity and dipole interactions, likely elevating melting points compared to non-nitro analogs (e.g., ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate). It may also deactivate the pyrazole ring toward electrophilic substitution while activating it for nucleophilic attacks .
  • Ester vs. Amide : Esters (target compound) are generally more hydrolytically labile than carboxamides (), affecting stability under acidic or basic conditions .

Biological Activity

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (EDMNP) is a compound belonging to the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 78208-68-1

The biological activity of EDMNP primarily involves its interaction with specific enzymes and receptors. Although detailed targets are not fully elucidated in the literature, it is suggested that EDMNP may function as an enzyme inhibitor, modulating biochemical pathways related to oxidative stress and metabolism .

Antimicrobial Properties

Research indicates that EDMNP exhibits notable antimicrobial and antifungal properties. In various studies, it has been evaluated against a range of pathogens, demonstrating significant inhibitory effects.

Anticancer Activity

EDMNP has shown potential as an anticancer agent. In a study assessing its effects on several cancer cell lines, the compound demonstrated cytotoxicity with varying IC₅₀ values. For instance:

CompoundCell LineIC₅₀ (µM)
EDMNPMCF73.79
EDMNPSF-26812.50
EDMNPNCI-H46042.30

These results suggest that EDMNP could serve as a promising candidate for further development in cancer therapeutics .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated EDMNP against MCF7 breast cancer cells, revealing an IC₅₀ value of 3.79 µM, indicating potent cytotoxic activity .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that EDMNP can induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which may contribute to its biological effects.

Summary of Biological Activities

The following table summarizes the biological activities attributed to EDMNP:

Activity TypeObservations
AntimicrobialSignificant inhibition against various pathogens
AntifungalEffective against fungal strains
AnticancerCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionModulation of enzyme activities impacting metabolism

Q & A

Synthesis and Optimization

1.1 Basic: What are the established synthetic pathways for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate? The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or hydrazides, followed by nitration. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are synthesized by reacting ethyl acetoacetate with phenylhydrazine, followed by nitration at the 4-position . Key intermediates include the pyrazole core formed via cyclization, with subsequent functionalization (e.g., nitration) requiring careful control of temperature and nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

1.2 Advanced: How can reaction conditions be optimized to mitigate byproduct formation during nitration? Nitration of pyrazole derivatives often produces regioisomers due to competing electrophilic attack. Optimizing the nitration mixture (e.g., adjusting HNO₃ concentration) and reaction temperature (e.g., 0–5°C) can enhance selectivity for the 4-nitro isomer . Computational modeling (e.g., Fukui function analysis) can predict reactive sites, guiding experimental design to favor the desired product .

Spectroscopic Characterization

2.1 Basic: Which spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : The ester ethyl group appears as a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂). Pyrazole ring protons (C-3 methyl and C-1 methyl) show singlets near 2.5–3.0 ppm. The nitro group deshields adjacent protons, causing shifts in aromatic regions .
  • IR : Strong C=O ester stretching (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (241.25 g/mol for C₉H₁₁N₃O₄) .

2.2 Advanced: How do substituents influence ¹H NMR chemical shifts? The electron-withdrawing nitro group at C-4 deshields adjacent protons, causing downfield shifts. Methyl groups at C-1 and C-3 create steric hindrance, subtly altering coupling constants. Comparative analysis with analogs (e.g., ethyl 1-methyl-4-nitro-3-propyl derivatives) reveals substituent-dependent trends .

Reactivity and Functionalization

3.1 Basic: How can the ester group be transformed into a carboxylic acid? The ester undergoes basic hydrolysis (e.g., NaOH/EtOH, reflux) to yield the carboxylic acid. For example, ethyl 5-methyl-1-phenyl-pyrazole-4-carboxylate is hydrolyzed using aqueous NaOH, followed by acidification to isolate the acid .

3.2 Advanced: What strategies enable selective reduction of the nitro group? Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., NH₄HCO₂/Pd-C) selectively reduces the nitro group to an amine without affecting the ester. Solvent choice (e.g., EtOH vs. THF) and catalyst loading (5–10% Pd) are critical to avoid over-reduction .

Computational and Theoretical Studies

4.1 Advanced: How can DFT calculations predict reactivity? Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrostatic potential maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases the electrophilicity of C-5, guiding functionalization strategies .

Biological and Pharmacological Applications

5.1 Basic: What assays evaluate the bioactivity of this compound? In vitro assays include:

  • Enzyme inhibition : Testing against kinases or cyclooxygenases using fluorogenic substrates .
  • Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria .

5.2 Advanced: How do substituents affect biological target interactions? The 1,3-dimethyl groups enhance lipophilicity, improving membrane permeability, while the nitro group participates in hydrogen bonding with active-site residues. Molecular docking studies (e.g., AutoDock Vina) can map binding modes to targets like COX-2 .

Handling and Safety

6.1 Basic: What precautions are necessary when handling nitro-substituted pyrazoles?

  • Use fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eyes) .
  • Avoid contact with reducing agents to prevent explosive decomposition .

6.2 Advanced: How can thermal stability be assessed for safe storage? Differential Scanning Calorimetry (DSC) determines decomposition onset temperatures. For nitro derivatives, storage at ≤4°C in amber vials prevents photodegradation and thermal hazards .

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